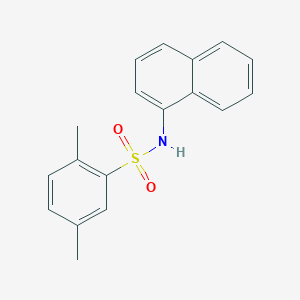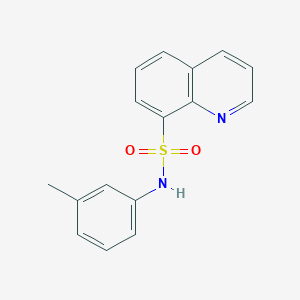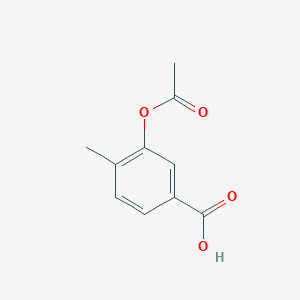
3-Acetoxy-4-methylbenzoic acid
概要
説明
3-Acetoxy-4-methylbenzoic acid is a chemical compound with the molecular formula C10H10O4 . It is used for research and development purposes .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 3-Acetoxy-4-methylbenzoic acid was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound has been used in the synthesis of novel benzamide compounds . It has also been used in the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid to produce a novel anhydride derivative .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.18 . It should be stored in a tightly closed container, in a cool and dry place .科学的研究の応用
Antibacterial Properties
3-Acetoxy-4-methylbenzoic acid has been studied for its antibacterial properties. A novel anhydride derivative of this compound showed significant antibacterial activities but no antifungal behavior, as indicated by research conducted by Cakmak et al. (2022) (Cakmak et al., 2022).
Hydrolysis in Cationic Micelles
Research by Vera and Rodenas (1986) explored the basic hydrolysis of 3-Acetoxy-4-methylbenzoic acid in cationic micelles, providing insights into its chemical behavior in different environments (Vera & Rodenas, 1986).
Solubility and Solvent Effects
The solubility of 3-Acetoxy-4-methylbenzoic acid and its behavior in various solvents have been a focus of several studies. For example, research by Zhu et al. (2019) investigated its solubility in different pure solvents, essential for understanding its application in various scientific processes (Zhu et al., 2019).
Biodegradation in Contaminated Groundwater
Hedbávná et al. (2016) demonstrated the biodegradation of phenolic compounds, including derivatives of 3-Acetoxy-4-methylbenzoic acid, in contaminated groundwater using bioelectrochemical systems. This study has implications for environmental remediation and the understanding of microbial interactions with this compound (Hedbávná et al., 2016).
Antioxidant and Antibacterial Activities
Yakan et al. (2020) synthesized novel benzamide compounds from 3-Acetoxy-4-methylbenzoic acid and assessed their antioxidant and antibacterial activities. This research highlights the potential pharmacological applications of derivatives of this compound (Yakan et al., 2020).
Application in Polymerization
Han et al. (1996) investigated the polymerization reaction of 3-Acetoxy-4-methylbenzoic acid derivatives, offering insights into its applications in material science and polymer chemistry (Han et al., 1996).
Metabolic Studies
Roberts et al. (1990) explored the metabolism of m-cresol by methanogenic cultures, which involved derivatives of 3-Acetoxy-4-methylbenzoic acid. Such studies are crucial for understanding the environmental and biological transformations of this compound (Roberts et al., 1990).
作用機序
Safety and Hazards
将来の方向性
The synthesized benzamide compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . They were also tested for their in vitro growth inhibitory activity against different bacteria . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .
特性
IUPAC Name |
3-acetyloxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-8(10(12)13)5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCRYZIJVIJPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626579 | |
| Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-4-methylbenzoic acid | |
CAS RN |
17477-46-2 | |
| Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17477-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


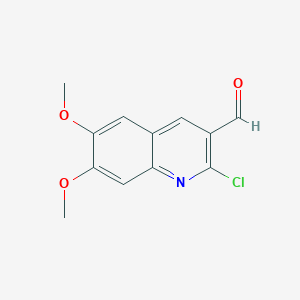







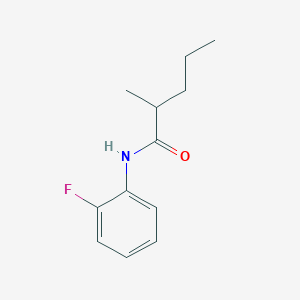

![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
